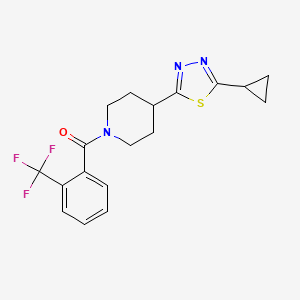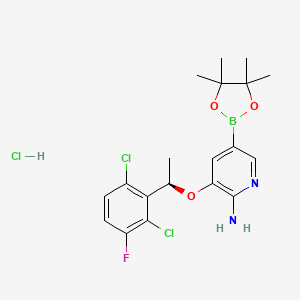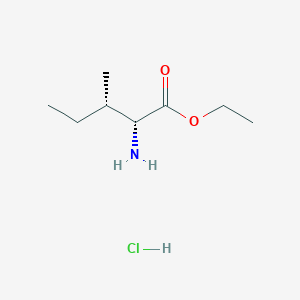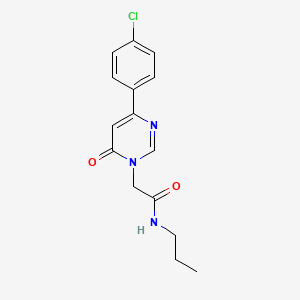
(E)-3-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one, commonly referred to as E3C4MCPP, is a synthetic compound that has become increasingly popular in scientific research for its wide range of applications. This organic compound has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.
科学的研究の応用
E3C4MCPP has been used in a variety of scientific research applications. For example, it has been used to study the effects of various drugs on the central nervous system. It has also been used in studies of the effects of certain hormones on the reproductive system. Additionally, it has been used to investigate the role of certain enzymes in the metabolism of certain compounds.
作用機序
The exact mechanism of action of E3C4MCPP is not yet fully understood. However, it is believed to act as an agonist of certain receptors in the body, such as the 5-HT1A receptors. It is also believed to have an affinity for certain enzymes, such as the cytochrome P450 enzymes.
Biochemical and Physiological Effects
E3C4MCPP has been found to have a variety of biochemical and physiological effects. For example, it has been found to have an antidepressant-like effect in animal models. It has also been found to have an anxiolytic effect, as well as a sedative effect. Additionally, it has been found to have an anti-inflammatory effect, as well as a neuroprotective effect.
実験室実験の利点と制限
E3C4MCPP has a number of advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and is relatively stable. Additionally, it has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, it also has a number of limitations. For example, it is not very soluble in water, making it difficult to use in certain experiments. Additionally, it has a relatively short half-life, making it difficult to use for long-term experiments.
将来の方向性
Given the wide range of applications of E3C4MCPP, there are a number of potential future directions for research. For example, further research could be done to investigate the exact mechanism of action of this compound. Additionally, further research could be done to investigate the potential therapeutic applications of this compound, such as its potential to treat depression and anxiety. Additionally, further research could be done to investigate the potential side effects of this compound, as well as the potential interactions with other drugs. Finally, further research could be done to investigate the potential applications of this compound in other areas, such as in the treatment of cancer or other diseases.
合成法
E3C4MCPP is synthesized through a multi-step process. The first step involves the reaction of 3-chloro-4-methoxyphenylprop-2-en-1-one and 4-chlorophenylmagnesium bromide to form a Grignard reagent. This Grignard reagent is then reacted with ethyl bromoacetate to form a ketone. Finally, the ketone is reacted with hydrochloric acid to form E3C4MCPP.
特性
IUPAC Name |
(E)-3-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c1-20-16-9-3-11(10-14(16)18)2-8-15(19)12-4-6-13(17)7-5-12/h2-10H,1H3/b8-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSCHWOJPUBHJQ-KRXBUXKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2727982.png)

![methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate](/img/structure/B2727984.png)
![1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2727989.png)

![Tert-butyl (4aR,8aS)-3-oxo-6-[4-[(prop-2-enoylamino)methyl]benzoyl]-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2727992.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2727993.png)
![N-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2727997.png)

![3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2728000.png)

